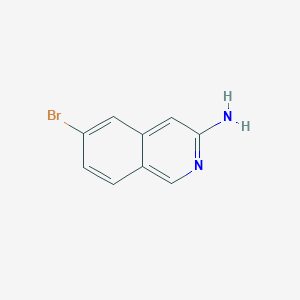

6-Bromoisoquinolin-3-amine

描述

Significance of Heterocyclic Amines in Organic and Medicinal Chemistry

Heterocyclic amines, particularly those where the amine group is attached to a heterocyclic ring, are a class of compounds with profound significance in both organic and medicinal chemistry. Their unique electronic properties and ability to participate in hydrogen bonding make them crucial components in the design of new pharmaceuticals. amerigoscientific.comopenmedicinalchemistryjournal.com These compounds are prevalent in nature and are integral to the structure of many alkaloids, vitamins, and nucleic acids. ijarsct.co.in In medicinal chemistry, the heterocyclic amine motif is found in a wide range of drugs, including anticancer, antibacterial, and antiviral agents. openmedicinalchemistryjournal.comijnrd.org The ability to modify the heterocyclic core and the amino substituent allows for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability. nih.gov

Overview of Isoquinoline (B145761) Derivatives as Versatile Chemical Building Blocks

The isoquinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. amerigoscientific.com Isoquinoline and its derivatives are found in numerous natural products, particularly alkaloids with potent pharmacological activities. bas.bg Their rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making them ideal templates for drug design. Beyond pharmaceuticals, isoquinoline derivatives are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials due to their unique photophysical properties. amerigoscientific.comsioc-journal.cn The versatility of the isoquinoline ring system allows for its functionalization at various positions, enabling the creation of diverse molecular architectures. rsc.org

Research Trajectories for Halogenated Nitrogen Heterocycles

The introduction of halogen atoms into nitrogen-containing heterocyclic rings has become a powerful strategy in modern synthetic and medicinal chemistry. researchgate.net Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com Brominated heterocycles, in particular, are valuable synthetic intermediates. The carbon-bromine bond can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, providing a gateway to a vast chemical space of highly functionalized molecules. orgsyn.org Current research focuses on developing more selective and efficient methods for the halogenation of nitrogen heterocycles and exploring the impact of halogenation on biological activity and material properties. researchgate.netthieme-connect.com

Rationale for Focused Investigation on 6-Bromoisoquinolin-3-amine in Advanced Chemical Science

The compound this compound has emerged as a molecule of significant interest due to the convergence of the structural features discussed above. It incorporates a versatile isoquinoline core, a reactive amine group, and a strategically placed bromine atom. chemimpex.com This combination makes it a highly valuable building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The bromine at the 6-position offers a handle for further molecular elaboration through cross-coupling reactions, while the amine at the 3-position can be readily derivatized or participate in further cyclization reactions. chemimpex.comlookchem.com This trifecta of functionalities allows for the systematic exploration of structure-activity relationships, making this compound a key target for focused investigation in the development of novel therapeutic agents and functional materials. chemimpex.com

Structure

2D Structure

属性

IUPAC Name |

6-bromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKLBIXLXFRNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672057 | |

| Record name | 6-Bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891785-28-7 | |

| Record name | 6-Bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-bromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromoisoquinolin 3 Amine

Foundational Synthetic Routes to the Isoquinoline (B145761) Core

The isoquinoline scaffold is a key structural motif found in many natural products and pharmacologically active compounds. researchgate.netnih.govrsc.org Its synthesis has been a subject of extensive research, leading to the development of both classical and modern methodologies.

Several named reactions form the classical foundation for isoquinoline synthesis, typically involving the cyclization of a β-phenylethylamine derivative. pharmaguideline.comquimicaorganica.org These methods have been instrumental in the history of heterocyclic chemistry.

Bischler-Napieralski Reaction: This reaction involves the cyclodehydration of an acylated β-phenylethylamine using a Lewis acid like phosphoryl chloride or phosphorus pentoxide. pharmaguideline.comquimicaorganica.orgwikipedia.org The initial product is a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated to the aromatic isoquinoline using a catalyst such as palladium on carbon (Pd/C). quimicaorganica.orgshahucollegelatur.org.in

Pictet-Spengler Reaction: In this method, a β-phenylethylamine is condensed with an aldehyde to form an imine. pharmaguideline.comwikipedia.org An acid-catalyzed cyclization then yields a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.comquimicaorganica.org Similar to the Bischler-Napieralski reaction, an oxidation step is required to achieve the fully aromatic isoquinoline ring system. organic-chemistry.org The presence of electron-donating groups on the phenyl ring facilitates the ring closure under mild conditions. pharmaguideline.com

Pomeranz–Fritsch Reaction: This synthesis uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532), which react in an acidic medium to form the isoquinoline. quimicaorganica.orgwikipedia.org A modification known as the Schlittler-Müller modification allows for the use of a benzylamine (B48309) and a glyoxal (B1671930) acetal to achieve the same result. wikipedia.org

Pictet-Gams Reaction: A variation of the Bischler-Napieralski reaction, this method utilizes a β-hydroxy-β-phenylethylamine. pharmaguideline.com The presence of the hydroxyl group allows for dehydration to occur concurrently with the cyclization under the same reaction conditions, directly forming the isoquinoline without a separate dehydrogenation step. wikipedia.org

| Reaction Name | Key Reactants | Intermediate/Product | Key Features |

|---|---|---|---|

| Bischler-Napieralski | Acylated β-phenylethylamine | 3,4-Dihydroisoquinoline | Requires Lewis acid catalyst and subsequent dehydrogenation. pharmaguideline.comquimicaorganica.org |

| Pictet-Spengler | β-phenylethylamine, Aldehyde | 1,2,3,4-Tetrahydroisoquinoline | Acid-catalyzed cyclization of an imine intermediate; requires oxidation. pharmaguideline.comquimicaorganica.orgorganic-chemistry.org |

| Pomeranz–Fritsch | Benzaldehyde, Aminoacetoaldehyde diethyl acetal | Isoquinoline | Direct formation in an acid medium. quimicaorganica.orgwikipedia.org |

| Pictet-Gams | β-hydroxy-β-phenylethylamine | Isoquinoline | Simultaneous cyclization and dehydration. pharmaguideline.comwikipedia.org |

While classical methods are robust, modern organic synthesis has introduced more efficient and versatile strategies, often utilizing transition-metal catalysis and novel reaction pathways. These contemporary methods offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions. nih.govmdpi.com

Transition-Metal-Catalyzed Annulation: Catalysts based on rhodium (Rh), palladium (Pd), copper (Cu), and cobalt (Co) have been extensively used to construct the isoquinoline ring. nih.govorganic-chemistry.org For example, Rh(III)-catalyzed C-H activation and annulation of benzamides or oximes with alkynes is a powerful method for creating substituted isoquinolones and isoquinolines. organic-chemistry.orgresearchgate.netmdpi.com

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate classical reactions like the Bischler-Napieralski and Pictet-Spengler syntheses. rsc.orgorganic-chemistry.org This technique reduces reaction times from hours to minutes, improving efficiency and often leading to higher yields. organic-chemistry.org

Multi-component Reactions: These reactions allow for the assembly of complex molecules like isoquinolines from three or more simple starting materials in a single step. organic-chemistry.orgrsc.org For instance, a three-component reaction of an aryl ketone, hydroxylamine (B1172632), and an internal alkyne can rapidly generate multisubstituted isoquinolines. organic-chemistry.org

Metal-Free Cyclization: Recent developments include metal-free approaches, which are environmentally advantageous. One such method involves the radical cyclization of vinyl isonitriles with alcohols under microwave irradiation to produce hydroxyl-containing isoquinolines. rsc.org

| Approach | Key Features | Example Catalyst/Condition |

|---|---|---|

| Transition-Metal-Catalyzed Annulation | Utilizes C-H activation for atom-economical ring formation. organic-chemistry.orgmdpi.com | [Cp*RhIII] catalysts, Palladium catalysts. organic-chemistry.orgresearchgate.net |

| Microwave-Assisted Synthesis | Dramatically reduces reaction times for classical cyclizations. organic-chemistry.org | Microwave irradiation at elevated temperatures. rsc.orgorganic-chemistry.org |

| Multi-component Reactions | Combines three or more reactants in one pot for rapid assembly. organic-chemistry.orgrsc.org | Copper(I)-catalyzed tandem reactions. organic-chemistry.org |

| Metal-Free Cyclization | Avoids transition metals, offering a "greener" synthetic route. rsc.org | Radical cyclization using microwave irradiation. rsc.org |

Regioselective Bromination Strategies

Introducing a bromine atom at the C-6 position of the isoquinoline ring requires precise control of regioselectivity. This can be achieved either by directing the halogenation on a pre-formed isoquinoline or, more commonly, by using a precursor that already contains the bromine atom in the correct position.

Directed C-H functionalization is a modern strategy to control the position of substitution on an aromatic ring. While methods for direct halogenation of the isoquinoline core often target other positions, the principles are relevant. For example, rhodium(III) catalysis can be used for the directed C-H bromination of 2-aryl isoquinolines. researchgate.net Another approach involves a Boc₂O-mediated dearomatization strategy to achieve direct C4-halogenation of isoquinolines. nih.govacs.org These methods highlight the potential for using directing groups to control the site of halogenation, although specific protocols for C-6 bromination are less common.

A more straightforward and widely used strategy for obtaining 6-bromoisoquinoline (B29742) derivatives is to introduce the bromine atom onto an aromatic precursor before the cyclization step that forms the isoquinoline ring. This approach circumvents the regioselectivity challenges associated with the direct bromination of the bicyclic system. For instance, the regioselective bromination of 6-hydroxytetrahydroisoquinolines using molecular bromine has been reported to yield the corresponding 5-bromo derivatives, demonstrating the principle of precursor bromination. latrobe.edu.auresearchgate.net The synthesis of 7-bromoisoquinoline (B118868) via the Pomeranz-Fritsch method starts with a brominated benzaldehyde, indicating the bromine's position is fixed from the start. google.com This precursor-based approach ensures that the bromine atom is unambiguously located at the desired position in the final isoquinoline product.

Introduction of the Amino Functionality

The final key step is the introduction of the amino group at the C-3 position. Several synthetic methods have been developed specifically for the synthesis of 3-aminoisoquinolines.

One effective method involves the reaction of 2-acylphenylacetonitriles with various amines under microwave irradiation, which proceeds without a catalyst to form N-substituted 3-aminoisoquinolines. researchgate.net Another modern, metal-free approach is the one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles to construct the 3-aminoisoquinoline skeleton. researchgate.net

A specific synthesis for 6-Bromoisoquinolin-3-amine has been reported starting from 1,6-dibromoisoquinolin-3-amine. echemi.com In this procedure, the more reactive bromine atom at the C-1 position is selectively removed via a debromination reaction using ammonium (B1175870) formate (B1220265) and a tetrakis(triphenylphosphine)palladium(0) catalyst. This reaction leaves the bromine at C-6 and the amine at C-3 untouched, yielding the target compound. echemi.com This demonstrates a strategy where the amino group is already present in the advanced intermediate, and the final step is a selective functional group transformation.

Amination Reactions at the Isoquinoline C-3 Position

Direct amination at the C-3 position of an appropriately substituted isoquinoline precursor is a common synthetic route. One classic method is the Chichibabin reaction, which involves the nucleophilic substitution of a hydride ion by an amide anion. wikipedia.orgscientificupdate.comyoutube.com This reaction is typically carried out by treating a halo-isoquinoline with sodium amide (NaNH₂) in a solvent like liquid ammonia (B1221849) or toluene (B28343) at elevated temperatures. google.comrsc.org The reaction proceeds via an addition-elimination mechanism through a σ-adduct intermediate. wikipedia.org

A more contemporary and often milder approach is the Buchwald-Hartwig amination. acs.orgwikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org For the synthesis of this compound, a suitable precursor such as 3,6-dibromoisoquinoline (B1435775) would be reacted with an ammonia equivalent in the presence of a palladium catalyst and a specialized ligand. acs.orgacs.org The choice of ligand is critical for the reaction's efficiency.

| Precursor | Reagents & Catalyst | Conditions | Yield (%) |

| 3,6-Dibromoisoquinoline | NaNH₂, Liquid NH₃ | High Temperature | Moderate |

| 3,6-Dibromoisoquinoline | Ammonia source, Pd catalyst, Ligand | Varies | Good to Excellent |

Reductive Methods for Amine Generation

An alternative strategy for introducing the 3-amino group involves the reduction of a precursor functional group, such as a nitro or cyano group, at the C-3 position. libretexts.org This multi-step approach begins with the synthesis of a 6-bromo-3-substituted-isoquinoline.

For instance, nitration of 6-bromoisoquinoline can yield 6-bromo-3-nitroisoquinoline. The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents. wikipedia.orgchemeurope.com Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, or the use of metal/acid combinations such as tin(II) chloride in hydrochloric acid or iron in acetic acid. wikipedia.orgcommonorganicchemistry.comnih.gov

Similarly, a cyano group can be introduced at the C-3 position, and the resulting 6-bromo-3-cyanoisoquinoline can be reduced to the primary amine. This reduction is typically accomplished with strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org

| Precursor | Reducing Agent | Conditions |

| 6-Bromo-3-nitroisoquinoline | H₂, Pd/C | Mild pressure and temperature |

| 6-Bromo-3-nitroisoquinoline | SnCl₂, HCl | Acidic, aqueous |

| 6-Bromo-3-cyanoisoquinoline | LiAlH₄ | Anhydrous ether or THF |

Advanced Catalytic Systems in this compound Synthesis

Modern organic synthesis heavily relies on the development of advanced catalytic systems to improve reaction efficiency, selectivity, and sustainability. nih.gov The synthesis of this compound has benefited significantly from these advancements, particularly in the realm of transition metal catalysis.

Transition metals, especially palladium, have become indispensable in the formation of C-N bonds. mdpi.comnih.gov The Buchwald-Hartwig amination, as previously mentioned, is a prime example of a powerful palladium-catalyzed transformation. acs.orgsci-hub.senih.gov The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the desired product and regenerate the catalyst. acs.org The efficiency of this process is highly dependent on the choice of palladium precursor, ligand, base, and solvent. acs.orgacs.org

The ligand plays a crucial role in modulating the reactivity and stability of the transition metal catalyst. nih.gov In the context of Buchwald-Hartwig amination for synthesizing this compound, the development of sophisticated phosphine-based ligands has been a key area of research. Bulky, electron-rich ligands, such as biaryl phosphines (e.g., Xantphos), are often employed to facilitate the key steps of the catalytic cycle. nih.gov These ligands can enhance the rate of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times. The use of bidentate phosphine (B1218219) ligands like BINAP has also been shown to be effective. wikipedia.orgacs.org

| Catalyst System | Ligand Type | Key Advantages |

| Pd(OAc)₂ / Xantphos | Bidentate Phosphine | High efficiency, good functional group tolerance |

| Pd₂(dba)₃ / Biaryl Phosphine | Monodentate, bulky phosphine | High turnover numbers, applicable to challenging substrates |

| Pd(dba)₂ / BINAP | Bidentate Phosphine | Effective for primary amines |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.orgtandfonline.com In the synthesis of this compound, several green chemistry principles can be applied to enhance the sustainability of the manufacturing process.

Key considerations include the use of less hazardous solvents, improving atom economy, and utilizing catalytic rather than stoichiometric reagents. niscpr.res.in For instance, developing catalytic systems that can operate in greener solvents like water or bio-renewable solvents would be a significant advancement. rsc.org Reductive amination, a one-pot reaction, is a good example of a green chemistry approach as it can be done catalytically under mild conditions. wikipedia.org

Derivatization and Chemical Transformations of 6 Bromoisoquinolin 3 Amine

Modifications of the Amino Group (C-3 Position)

The amino group at the C-3 position of the isoquinoline (B145761) ring is a versatile functional group that can be readily modified through several common organic reactions. Its nucleophilic character allows for acylation, sulfonylation, alkylation, and arylation, as well as its incorporation into newly formed heterocyclic rings.

The primary amino group of 6-Bromoisoquinolin-3-amine can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. youtube.com Similarly, sulfonylation to produce sulfonamides can be accomplished by treating the amine with a sulfonyl chloride, often in the presence of a non-nucleophilic base like pyridine (B92270). These reactions are fundamental in modifying the electronic properties and steric bulk around the C-3 position.

Table 1: General Acylation and Sulfonylation Reactions of the Amino Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acyl Halide (R-COCl) | N-(6-bromoisoquinolin-3-yl)acetamide |

| Acylation | Anhydride ((R-CO)₂O) | N-(6-bromoisoquinolin-3-yl)acetamide |

Note: R represents a generic organic substituent.

Alkylation of the C-3 amino group can be achieved through nucleophilic substitution reactions with alkyl halides. However, direct alkylation of primary amines with alkyl halides can be challenging to control and often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the alkylated products. wikipedia.orgmasterorganicchemistry.com To achieve selective mono-alkylation, alternative methods such as reductive amination with an aldehyde or ketone are often preferred.

Arylation of the amine, to form a diarylamine linkage, can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst to couple the amine with an aryl halide or triflate. organic-chemistry.org

The 3-amino group, along with the adjacent C-4 carbon of the isoquinoline ring, can participate in cyclocondensation reactions to form fused heterocyclic systems. By reacting this compound with appropriate bifunctional reagents, new rings can be constructed. For instance, reaction with 1,3-dielectrophiles can lead to the formation of fused six-membered rings. msu.edu These transformations are valuable for creating complex, polycyclic aromatic systems which are of interest in medicinal chemistry and materials science. thermofisher.comlibretexts.org

Reactivity of the Bromine Substituent (C-6 Position)

The bromine atom at the C-6 position is a key functional group for introducing structural diversity through carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is dominated by transition-metal-catalyzed cross-coupling processes.

The carbon-bromine bond at the C-6 position is susceptible to oxidative addition by low-valent palladium species, initiating a catalytic cycle for various cross-coupling reactions. This makes it an excellent substrate for reactions like the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds. wikipedia.org It involves the reaction of an organohalide, in this case, this compound, with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. nih.gov

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three main steps: libretexts.org

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orglibretexts.org

This methodology allows for the synthesis of a wide range of 6-aryl and 6-heteroaryl isoquinolin-3-amine (B165114) derivatives. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields for various coupling partners.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | 6-phenylisoquinolin-3-amine |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 6-(4-methoxyphenyl)isoquinolin-3-amine |

| Thiophen-2-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 6-(thiophen-2-yl)isoquinolin-3-amine |

Note: This table presents plausible reaction conditions based on general knowledge of Suzuki-Miyaura couplings for similar substrates. Specific conditions may require optimization.

Nucleophilic Substitution at the Bromine-Bearing Carbon

Nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon of this compound is another potential pathway for derivatization. In general, SNAr reactions on aryl halides are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The isoquinoline ring system itself possesses some electron-withdrawing character, which may activate the C-Br bond towards nucleophilic attack, although typically, additional activating groups are required for efficient substitution. Common nucleophiles for this type of reaction include amines, alkoxides, and thiolates. The reaction generally proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

In the case of this compound, the amino group at the C-3 position, or a protected derivative thereof, could potentially act as a DMG. The nitrogen atom of the amino group can coordinate with the lithium of the organolithium base, directing deprotonation to an adjacent carbon. The most likely positions for deprotonation would be C-2 or C-4. However, the inherent reactivity of the isoquinoline ring and the presence of the bromine atom could influence the regioselectivity of the metalation. Following successful metalation, quenching with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides would lead to the introduction of new functional groups at the deprotonated site.

Tandem and Cascade Reaction Sequences Involving this compound

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to building molecular complexity from simple starting materials. While specific tandem or cascade sequences commencing directly from this compound are not prominently reported, its derivatives, obtained through the aforementioned transformations, can serve as key precursors in such processes.

For instance, a derivative of this compound functionalized with an alkyne at the 6-position via a Sonogashira coupling could potentially undergo a subsequent intramolecular cyclization. This tandem Sonogashira-cyclization sequence could lead to the formation of fused polycyclic aromatic systems. Similarly, derivatives obtained from Heck reactions could be designed to participate in intramolecular cyclizations or other cascade processes.

Development of Libraries of this compound Derivatives

The isoquinoline scaffold is a common motif in many biologically active compounds and approved drugs. The ability to readily derivatize this compound at multiple positions makes it an attractive starting point for the construction of combinatorial libraries for drug discovery and chemical biology.

The development of such libraries can be achieved through both solid-phase and solution-phase parallel synthesis techniques. For example, this compound could be attached to a solid support, allowing for the systematic introduction of a diverse set of building blocks at the C-6 position via palladium-catalyzed cross-coupling reactions. Subsequently, the amino group at the C-3 position could be further functionalized. This approach enables the rapid generation of a large number of distinct compounds for high-throughput screening. A patent for isoquinoline combinatorial libraries suggests the feasibility of such synthetic strategies, although it does not specifically detail the use of this compound as the starting scaffold.

Biological and Medicinal Chemistry Research of 6 Bromoisoquinolin 3 Amine Derivatives

Exploration of Biological Activities and Therapeutic Potential

The isoquinoline (B145761) framework is a recognized pharmacophore present in numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.net Derivatives of 6-Bromoisoquinolin-3-amine are being actively investigated to explore their therapeutic potential against various diseases.

The 6-bromo-substituted heterocyclic scaffold is a key feature in the design of new anticancer agents. While research often focuses on the related quinazoline (B50416) structure, the findings provide valuable insights into the potential of similarly substituted isoquinolines. The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown to enhance anticancer effects. nih.gov

A series of 6-bromoquinazoline (B49647) derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. nih.gov Several of these compounds demonstrated significant activity, with some showing potency greater than the established chemotherapy drug Cisplatin. nih.gov For instance, compound 5b , which features a fluoro substitution on a phenyl moiety, exhibited IC₅₀ values of 0.53-1.95 μM against MCF-7 and SW480 cancer cell lines. nih.gov Further studies on this hit compound indicated it could induce apoptosis in a dose-dependent manner in MCF-7 cells. nih.gov

Another study focused on a different series of 6-bromo-2-thioxo-quinazoline-4-one derivatives. researchgate.net The most potent compound from this series, 8a , displayed IC₅₀ values of 15.85 ± 3.32 μM against the MCF-7 (breast cancer) cell line and 17.85 ± 0.92 μM against the SW480 (colon cancer) cell line. researchgate.net This activity was significantly better than the reference drug Erlotinib against the MCF-7 cell line. researchgate.net The proposed mechanism for many quinazoline-based drugs is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. nih.govnih.gov

| Compound | Target Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 5b | MCF-7, SW480 | 0.53 - 1.95 | nih.gov |

| 8a | MCF-7 | 15.85 ± 3.32 | researchgate.net |

| SW480 | 17.85 ± 0.92 |

This compound is utilized as a foundational chemical structure in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The broader class of isoquinoline and its derivatives has been implicated in the pathology of neurological conditions, underscoring the relevance of this scaffold. For example, 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous amine with a related structure, was detected in the cerebrospinal fluid (CSF) of Parkinson's disease patients at levels three times higher than in controls. nih.gov Repeated administration of this compound in animal models induced behavioral abnormalities associated with Parkinsonism. nih.gov

The therapeutic strategy for many neurodegenerative diseases involves targeting specific enzymes. mdpi.comnih.gov Key enzymes implicated in conditions like Alzheimer's and Parkinson's disease include acetylcholinesterase, monoamine oxidase (MAO), beta-secretase, and various kinases. nih.gov The development of small molecules, often based on heterocyclic scaffolds like isoquinoline, to inhibit these enzymes is a primary focus of current research. mdpi.commdpi.com

The Wnt/β-catenin signaling pathway is a highly conserved cascade that is fundamental to embryonic development and adult tissue maintenance. nih.gov Inappropriate activation of this pathway is linked to the development of diseases, including colorectal cancer and melanoma, while its attenuation may contribute to neurodegenerative conditions like Alzheimer's disease. nih.gov The pathway's downstream effectors include critical proto-oncogenes such as c-myc and cyclin D1, which control cell growth and proliferation. nih.gov

Research has focused on identifying small molecules that can modulate Wnt/β-catenin signaling for therapeutic purposes. nih.gov Cell-based screening has successfully identified molecules that can either activate or inhibit this pathway. nih.gov For instance, a small molecule named QS11 was identified for its ability to synergize with Wnt-3a to activate signaling. nih.gov Given the established role of the Wnt pathway in both cancer and neurological disorders, derivatives of scaffolds like this compound represent potential candidates for the development of novel Wnt pathway modulators. nih.govnih.gov

Enzyme and Receptor Interaction Studies

The interaction of small molecules with specific enzymes and receptors is the basis of targeted drug action. Derivatives of this compound are studied for their ability to selectively inhibit key enzymes involved in disease progression.

The human kinome, comprising over 500 kinase enzymes, is a major target for drug development, particularly in oncology. mdpi.com The 4-anilino-quin(az)oline scaffold, an isomer of the isoquinoline core, is a well-established "hinge binder" that interacts with the ATP-binding site of many kinases. mdpi.commdpi.com The substitution pattern on this scaffold is critical for determining its selectivity profile, allowing for the development of broad-spectrum, multi-targeted, or highly selective inhibitors. mdpi.com

The 6-bromoquinoline (B19933) scaffold is a known kinase-active structure. mdpi.com A study on quinazoline-based inhibitors identified BPR1K871 as a potent dual inhibitor of FMS-like receptor tyrosine kinase-3 (FLT3) and Aurora Kinase A (AURKA), two important targets in Acute Myeloid Leukemia (AML). nih.gov This compound also showed inhibitory activity against a range of other kinases, positioning it as a multi-kinase inhibitor. nih.gov The research demonstrated that such compounds could selectively inhibit the growth of tumor cells over normal human cells. nih.gov

| Target Kinase/Cell Line | Measurement | Value | Reference |

|---|---|---|---|

| AURKA | IC₅₀ | 22 nM | nih.gov |

| FLT3 | IC₅₀ | 19 nM | |

| MOLM-13 (AML Cell Line) | EC₅₀ | 5 nM | |

| MV4-11 (AML Cell Line) | EC₅₀ | 4 nM | |

| Detroit-551 (Normal Cell Line) | EC₅₀ | 4 μM |

Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that play a crucial role in epigenetic regulation and have been implicated in the progression of many diseases, including cancer. nih.govnih.gov There are nine members of the PRMT family, which are categorized based on the type of arginine methylation they catalyze. nih.gov PRMTs are considered promising therapeutic targets, and significant effort is underway to develop selective inhibitors. nih.gov

Researchers have designed and synthesized bisubstrate analogues that incorporate a moiety mimicking the cofactor S-adenosylmethionine (SAM) and a peptide substrate to inhibit PRMTs. nih.gov One such compound, AH237 , was developed as a potent and highly selective dual inhibitor of PRMT4 and PRMT5. nih.gov It exhibited exceptional potency with IC₅₀ values of 2.8 nM for PRMT4 and 0.42 nM for PRMT5. nih.gov The development of such potent and selective inhibitors is crucial for understanding the specific biological roles of individual PRMTs and for advancing new therapeutic strategies for diseases like cancer. nih.gov

Studies on Tyrosyl DNA Phosphodiesterase II (TDP2)

Tyrosyl DNA phosphodiesterase II (TDP2) is an enzyme that plays a crucial role in the repair of DNA damage, specifically by resolving abortive topoisomerase II (Top2) cleavage complexes. nih.govnih.gov These complexes, when stabilized by chemotherapy drugs known as Top2 poisons (e.g., etoposide), lead to DNA double-strand breaks and cancer cell death. nih.gov However, TDP2 can counteract these drugs by repairing the DNA damage, thus leading to drug resistance. nih.govnih.gov Inhibiting TDP2 is therefore a promising strategy to enhance the effectiveness of these clinically important anticancer drugs. nih.govnih.gov

In the search for effective TDP2 inhibitors, researchers identified the isoquinoline-1,3-dione scaffold as a viable and selective chemotype. nih.govnih.gov An initial screening of an in-house compound library led to the discovery of 6-furanoisoquinoline-1,3-dione (compound 43) as a selective inhibitor of TDP2. nih.gov This discovery was significant because previously known TDP2 inhibitor scaffolds suffered from liabilities such as redox activity or poor cell permeability, whereas the isoquinoline-1,3-dione structure was found to be more "drug-like". nih.gov Further studies on this scaffold demonstrated that derivatives could inhibit TDP2 in the low micromolar range while showing no significant inhibition of the related enzyme, TDP1, highlighting the selectivity of this chemical class. nih.gov The most potent compound developed from these studies, a derivative of the isoquinoline-1,3-dione scaffold, inhibited recombinant TDP2 with an IC50 of 1.9 μM. nih.gov This line of research establishes a strong basis for investigating other substituted isoquinoline derivatives, such as those based on this compound, as potential TDP2 inhibitors.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Following the identification of the isoquinoline-1,3-dione scaffold, extensive structure-activity relationship (SAR) studies were conducted to understand how different chemical modifications affect the inhibition of TDP2. nih.govnih.gov These studies are crucial for lead optimization, the process of refining a chemical structure to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

The research revealed several key insights into the SAR of isoquinoline-1,3-dione derivatives nih.gov:

The 6-Position: The initial hit compound featured a furan (B31954) group at the 6-position. Subsequent synthesis and testing of analogues with different aromatic and heteroaromatic rings at this position showed varying levels of TDP2 inhibition. For example, replacing the furan with certain phenyl rings could maintain or improve activity.

The Dione Moiety: The isoquinoline-1,3-dione core was found to be critical for activity.

Selectivity: A noteworthy finding was the high selectivity of these compounds for TDP2 over the homologous enzyme TDP1. The initial hit and its optimized analogues showed no inhibition of TDP1 even at high concentrations (111 μM), suggesting a specific mechanism of action. nih.govnih.gov

Chelating Functionality: Interestingly, an analogue designed with a metal-chelating group, 2-hydroxyisoquinoline-1,3-dione (46), was inactive against TDP2. nih.gov This implies that, unlike other DNA processing enzymes that depend on Mg²⁺, the inhibition of TDP2 by this scaffold does not likely involve metal chelation. nih.gov

The optimization efforts led to the identification of compound 64 as the most effective derivative, with an IC50 of 1.9 μM for TDP2. nih.gov This systematic approach of synthesizing and testing analogues provides a clear roadmap for designing more potent and selective TDP2 inhibitors based on the isoquinoline framework.

Table 1: SAR of Isoquinoline-1,3-dione Derivatives as TDP2 Inhibitors

| Compound | Structure | TDP2 IC50 (μM) |

| 43 (6-furanoisoquinoline-1,3-dione) | Furan group at 6-position | ~20 |

| 49 (6-(Pyridin-3-yl)isoquinoline-1,3(2H,4H)-dione) | Pyridin-3-yl group at 6-position | 4.8 |

| 55 (6-(3-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione) | 3-Nitrophenyl group at 6-position | 4.2 |

| 64 | Optimized derivative | 1.9 |

Mechanistic Investigations of Cellular and Molecular Pathways

The primary molecular mechanism of action for inhibitors derived from the isoquinoline scaffold is the direct inhibition of the enzymatic activity of TDP2. nih.gov TDP2 functions to repair topoisomerase II (TOP2)-mediated DNA damage by cleaving the unique 5'-phosphotyrosyl bond that links the TOP2 enzyme to the DNA backbone. nih.govnih.gov By blocking this function, TDP2 inhibitors prevent the repair of DNA double-strand breaks that are intentionally stabilized by TOP2 poison anticancer drugs. nih.gov This leads to an accumulation of genomic damage, ultimately sensitizing cancer cells to chemotherapy and triggering cell death. nih.gov

To better understand the binding mechanism in the absence of a co-crystal structure, researchers have used molecular modeling. nih.gov A homology model of human TDP2 was constructed based on the known crystal structure of mouse TDP2, which shares a high degree of sequence identity. nih.gov Docking analysis with this model provided predicted binding modes for the isoquinoline-1,3-dione inhibitors, offering insights into how these molecules interact with the enzyme's active site. nih.gov

Furthermore, the cellular role of TDP2 extends beyond the nucleus. A shorter isoform, TDP2S, has been identified which localizes to the mitochondria and is involved in mitochondrial transcription. embopress.org While the current research on isoquinoline-based inhibitors has focused on the nuclear function of TDP2 in relation to chemotherapy, the existence of different isoforms and localizations presents opportunities for investigating the broader cellular and molecular consequences of TDP2 inhibition. embopress.org The development of inhibitors based on scaffolds like this compound could provide valuable tool compounds to further probe these distinct cellular pathways. nih.gov

Development of Novel Therapeutic Scaffolds

The discovery of the isoquinoline-1,3-dione chemotype represents a significant step forward in the development of novel therapeutic scaffolds for targeting TDP2. nih.govnih.gov This scaffold is considered particularly promising because it lacks the known liabilities of earlier inhibitor classes, such as redox instability or poor pharmacokinetic profiles. nih.gov The 1,2,3,4-Tetrahydroisoquinoline (THIQ) scaffold, a related structure, is also a common feature in many biologically active alkaloids and has been explored for a wide range of therapeutic applications, demonstrating the versatility of the broader isoquinoline family. nuph.edu.ua

The isoquinoline-1,3-dione framework, from which a derivative like this compound could be conceptually derived, serves as a validated starting point for drug discovery campaigns. The key advantages of this scaffold include nih.govnih.gov:

Proven Biological Activity: Demonstrated inhibition of TDP2 with high selectivity.

Favorable "Drug-Like" Properties: Small molecular weight and lack of apparent pharmacokinetic liabilities in the initial hit.

Synthetically Tractable: Amenable to chemical modification, allowing for extensive SAR studies and optimization.

The research into these compounds provides a platform for designing new agents that could be used in combination with existing TOP2 poisons. nih.gov Such a combination therapy could potentially overcome drug resistance or allow for lower, less toxic doses of chemotherapy, improving patient outcomes. nih.gov The this compound structure sigmaaldrich.comsigmaaldrich.com fits within this promising class, representing a potential building block for the next generation of TDP2-targeted cancer therapeutics.

Computational and Theoretical Studies on 6 Bromoisoquinolin 3 Amine and Its Derivatives

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. These methods are used to determine the electronic structure and energy of molecules, which in turn allows for the prediction of a wide range of chemical and physical properties.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its balance of accuracy and computational efficiency. mdpi.comnih.gov DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. nih.gov This is achieved by finding the minimum energy conformation on the potential energy surface.

The process involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G+(d,p), 6-311++G(d,p)) that best describe the electronic system of the molecule. nih.govdergipark.org.trjst.vn For heterocyclic compounds similar to 6-Bromoisoquinolin-3-amine, such as 6-chloroquinoline, DFT has been successfully used to calculate structural parameters like bond lengths and angles, which show good agreement with experimental data. dergipark.org.tr

Beyond geometry, DFT provides a detailed picture of the electronic structure. Properties such as the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges can be calculated. nih.govscirp.org The MEP map, for instance, identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for understanding intermolecular interactions. nih.gov For a related pyrimidine (B1678525) derivative, DFT calculations elucidated the charge density distributions that could be linked to its biological activity. mdpi.com

Table 1: Illustrative DFT-Calculated Parameters for a Related Heterocycle (Quinoline) This table provides example data for Quinoline (B57606) to illustrate the outputs of DFT calculations, as specific data for this compound is not available in the search results.

| Parameter | Calculation Method | Calculated Value |

| Dipole Moment | B3LYP/6-31+G(d,p) | 2.29 Debye |

| N Atom Mulliken Charge | B3LYP/6-31+G(d,p) | -0.259 |

| C4 Atom Mulliken Charge | B3LYP/6-31+G(d,p) | Positive |

| C1, C2, C3, etc. | B3LYP/6-31+G(d,p) | Negative |

Data sourced from studies on Quinoline. scirp.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry used to explain chemical reactivity and electronic properties. science.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally implies high chemical reactivity, low kinetic stability, and high polarizability, suggesting that the molecule can be easily excited. nih.gov DFT calculations are routinely used to compute the energies of these orbitals. For example, in a study of the related compound quinoline, the HOMO-LUMO energy gap was calculated to be approximately -4.83 eV, indicating that charge transfer can readily occur within the molecule. scirp.org Analysis of the electron density distribution in these orbitals reveals the likely sites for nucleophilic and electrophilic attack. researchgate.net

Table 2: Example Frontier Orbital Energies for Heterocyclic Compounds This table presents representative data to demonstrate the application of FMO analysis.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Quinoline | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 |

| A Schiff Base | B3LYP/6-31G+(d,p) | -0.21163 | -0.12506 | 0.08657 |

Data sourced from computational studies on Quinoline scirp.org and a bioactive Schiff base nih.gov. Note: The sign convention for the energy gap may vary between publications, but it represents the absolute energy difference.

Prediction of Reactivity and Selectivity in Organic Reactions

Computational methods, particularly DFT, are invaluable for predicting the reactivity and selectivity of organic molecules. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile helps to determine the most favorable reaction pathway by identifying the one with the lowest activation energy barrier. jst.vn

For this compound, the presence of multiple functional groups—the bromine atom, the amine group, and the nitrogen within the isoquinoline (B145761) ring system—offers several potential sites for reaction. DFT-based reactivity descriptors, derived from HOMO and LUMO energies (such as chemical potential, hardness, and electrophilicity index), can quantify the molecule's reactivity. nih.gov Furthermore, MEP maps can visually pinpoint the most likely sites for electrophilic or nucleophilic attack. For instance, studies on aniline (B41778) (C₆H₅NH₂) have used DFT to model its reaction with radicals, identifying H-atom abstraction from the amine group as a highly favorable pathway. jst.vn This approach could be applied to predict how the amine group in this compound might behave in similar reactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. amazonaws.com This method is central to drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.

For derivatives of this compound, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with amino acid residues in the active site of a target protein. nih.gov Studies on structurally similar 6-bromo quinazoline (B50416) derivatives have successfully used molecular docking to investigate their binding affinity against the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy. nih.govresearchgate.net In these studies, binding energies were calculated, and key hydrogen bond interactions with residues like Cys773 and Met769 were identified. nih.gov Similarly, 3-bromo isoquinoline derivatives have been docked against cyclooxygenase-2 (COX-2) to explore their potential as anti-inflammatory agents. researchgate.netjptcp.com

Following docking, molecular dynamics (MD) simulations can be performed to assess the conformational stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, helping to confirm that the binding pose predicted by docking is stable. nih.gov

Table 3: Illustrative Molecular Docking Results for Bromo-Heterocycle Derivatives This table shows example data from docking studies on related compounds to demonstrate the typical outputs.

| Ligand | Protein Target | PDB Code | Binding Energy (kcal/mol) | Key Interacting Residues |

| 6-Bromo-2-mercapto-quinazolinone Derivative (8a) | EGFR | 1M17 | -6.7 | Cys773, Met769, Leu820 |

| 6-Bromo-2-mercapto-quinazolinone Derivative (8a) | Mutated EGFR | 3W2Q | -6.8 | Not Specified |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | Penicillin-Binding Protein | 3U2D | -7.40 | Not Specified |

Data sourced from studies on 6-bromo quinazoline derivatives nih.gov and a chalcone (B49325) compound nih.gov.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational approach used in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. itmedicalteam.pl This method allows researchers to prioritize a smaller number of promising candidates for experimental testing, saving time and resources.

The process often begins with the design of a virtual library. Starting with a core scaffold like this compound, a large and diverse library of derivatives can be generated by computationally adding various substituents at different positions on the molecule. mdpi.com For example, a virtual library of isoquinoline derivatives was created by systematically modifying substituents at four different positions, resulting in thousands of new structures. mdpi.com

Once the library is created, these compounds are filtered based on drug-like properties, often using criteria such as Lipinski's "rule of five," to remove molecules with poor pharmacokinetic profiles. itmedicalteam.plmdpi.com The remaining compounds are then docked into the active site of the target protein. The molecules are ranked based on their predicted binding affinity (docking score), and the top-scoring compounds are selected for further investigation and eventual synthesis. itmedicalteam.plnih.gov This strategy has been applied to design novel quinoline and quinazoline derivatives as potential anticancer and anti-inflammatory agents. itmedicalteam.plnih.gov

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.orgnobelprize.org Understanding the conformational preferences of a molecule like this compound is crucial, as its three-dimensional shape dictates how it can interact with biological targets.

The various conformations of a molecule exist at different potential energy levels. Mapping this relationship results in a conformational energy landscape, which shows the low-energy (stable) conformations and the energy barriers between them. nih.gov For flexible molecules, identifying the global energy minimum conformation—the most stable arrangement—is a primary goal. Computational methods, such as systematic dihedral angle driver calculations, can be used to explore the conformational space and identify energy minima. nih.gov

In a study of related tetrahydroisoquinolines, conformational analysis revealed that the heterocyclic ring prefers a half-chair conformation and that specific torsion angles determine the orientation of substituent groups. nih.gov This type of analysis helps to define the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—and aids in designing more potent and selective molecules. nih.gov

Spectroscopic Property Prediction through Computational Methods

Computational chemistry, particularly through the application of Density Functional Theory (DFT) and its time-dependent variant (TD-DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. These theoretical methods allow for the calculation of vibrational, nuclear magnetic resonance, and electronic spectra, providing valuable insights that complement and aid in the interpretation of experimental data. By modeling the molecule in a gaseous phase or with solvent effects, researchers can predict spectroscopic characteristics with a high degree of accuracy, facilitating structural elucidation and understanding of the molecule's electronic environment.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The prediction of infrared (IR) and Raman spectra through computational means is a standard procedure for the vibrational analysis of organic molecules. For a compound like this compound, geometry optimization is first performed, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), to find the molecule's lowest energy conformation. Following optimization, harmonic vibrational frequency calculations are carried out at the same level of theory.

The resulting theoretical frequencies are often systematically higher than the experimental values due to the calculation being based on a harmonic oscillator model and limitations of the basis set. To achieve better agreement with experimental data, the calculated frequencies are uniformly scaled by a specific factor. For the B3LYP functional, this scaling factor is typically around 0.961. nih.gov The scaled frequencies can then be compared to experimental FT-IR and FT-Raman spectra to assign specific vibrational modes. For instance, studies on similar heterocyclic compounds like 2-chloroquinoline-3-carboxaldehyde have shown excellent correlation between scaled DFT-calculated frequencies and experimental observations. nih.gov

Key vibrational modes for this compound that can be predicted include the N-H stretching of the amine group, aromatic C-H stretching, C=C and C=N ring stretching, and the C-Br stretching vibrations. The Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode.

Illustrative Data: Predicted vs. Experimental Vibrational Frequencies for this compound This table presents hypothetical data based on typical results for analogous compounds to illustrate the comparison between calculated and experimental values.

| Vibrational Assignment | Calculated Wavenumber (cm⁻¹) (Unscaled) | Calculated Wavenumber (cm⁻¹) (Scaled) | Hypothetical Experimental Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | 3630 | 3488 | 3485 |

| N-H Symmetric Stretch | 3515 | 3378 | 3375 |

| Aromatic C-H Stretch | 3150 | 3027 | 3025 |

| C=N Ring Stretch | 1655 | 1590 | 1588 |

| C=C Aromatic Stretch | 1610 | 1547 | 1545 |

| N-H Bending | 1580 | 1518 | 1516 |

| C-N Stretch | 1340 | 1288 | 1285 |

| C-Br Stretch | 680 | 653 | 650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application of computational chemistry for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, employed with DFT, is the most common and reliable approach for calculating nuclear magnetic shielding tensors. tsijournals.comresearchgate.net The calculations are performed on the previously optimized geometry of this compound.

The isotropic shielding values are then converted into chemical shifts (δ) by referencing them against the shielding value of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. The accuracy of these predictions is generally high, with deviations from experimental values being minimal, which is invaluable for assigning signals in complex spectra, especially for the quaternary carbons in the isoquinoline ring system. researchgate.net

Illustrative Data: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical results for analogous compounds. Numbering is based on standard isoquinoline nomenclature.

| Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |

| ¹H NMR | ||

| H1 | 8.95 | 8.92 |

| H4 | 7.15 | 7.12 |

| H5 | 7.80 | 7.78 |

| H7 | 7.65 | 7.63 |

| H8 | 8.10 | 8.08 |

| NH₂ | 5.50 | 5.45 |

| ¹³C NMR | ||

| C1 | 152.5 | 152.2 |

| C3 | 158.0 | 157.8 |

| C4 | 109.0 | 108.7 |

| C4a | 128.5 | 128.3 |

| C5 | 125.0 | 124.8 |

| C6 | 120.0 | 119.7 |

| C7 | 130.0 | 129.8 |

| C8 | 122.0 | 121.7 |

| C8a | 135.5 | 135.2 |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org By calculating the excitation energies from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations, often using a functional like B3LYP or PBE0, can elucidate the nature of the electronic transitions, such as π→π* and n→π* transitions. rsc.org These calculations are frequently performed considering a solvent environment using models like the Polarizable Continuum Model (PCM) to provide a more realistic prediction of the spectrum observed in solution. The results are crucial for understanding the electronic properties and chromophoric system of the molecule.

Illustrative Data: Predicted Electronic Transitions for this compound This table presents hypothetical data based on typical TD-DFT results.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 355 | 0.25 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 298 | 0.18 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 255 | 0.45 | HOMO → LUMO+1 (π→π*) |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is often performed to understand the electronic structure, charge distribution, and intramolecular interactions that influence the spectroscopic properties. nih.govnih.gov For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the amine nitrogen and the bromine atom into the isoquinoline ring system. These interactions, described as donor-acceptor stabilization energies, can explain the observed shifts in vibrational frequencies and NMR signals, as well as the nature of the electronic transitions observed in the UV-Vis spectrum.

Advanced Spectroscopic Characterization Methodologies for 6 Bromoisoquinolin 3 Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 6-Bromoisoquinolin-3-amine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of the hydrogen atoms within the this compound molecule. The chemical shifts (δ) of the protons are influenced by the electron density of their surroundings. In aromatic systems like isoquinoline (B145761), protons in different positions on the rings will exhibit distinct chemical shifts. libretexts.orgopenstax.org For instance, hydrogens on the carbon adjacent to the nitrogen atom are deshielded due to the nitrogen's electron-withdrawing effect and thus appear at a lower field (higher ppm value). libretexts.orgopenstax.org

The N-H protons of the amine group typically appear as a broad signal, and their chemical shift can vary. libretexts.orgopenstax.org A key technique to identify these protons is through D₂O exchange, where the addition of deuterium (B1214612) oxide to the sample results in the disappearance of the N-H signal from the spectrum. libretexts.orgopenstax.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in the COSY spectrum reveal these scalar couplings, helping to trace out the connectivity of the proton spin systems within the molecule. youtube.comyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons directly attached to carbon atoms. sdsu.eduuvic.ca Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing direct C-H connectivity information. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.eduyoutube.com HMBC is invaluable for piecing together different molecular fragments and for determining the placement of substituents that lack protons, such as the bromine atom. youtube.comresearchgate.net

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₉H₇BrN₂. nih.gov The presence of a bromine atom is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) in the mass spectrum, which will show two peaks of nearly equal intensity separated by two mass units.

The fragmentation pattern observed in the mass spectrum provides further structural information. The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure of this compound. libretexts.org Analysis of the fragmentation pathways can help to confirm the connectivity of the isoquinoline ring system.

Below is a table of predicted collision cross-section (CCS) values for different adducts of this compound, which can be useful in advanced ion mobility-mass spectrometry studies. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 222.98654 | 137.5 |

| [M+Na]⁺ | 244.96848 | 150.2 |

| [M-H]⁻ | 220.97198 | 143.4 |

| [M+NH₄]⁺ | 240.01308 | 159.0 |

| [M+K]⁺ | 260.94242 | 138.2 |

| [M+H-H₂O]⁺ | 204.97652 | 137.1 |

| [M+HCOO]⁻ | 266.97746 | 158.6 |

| [M+CH₃COO]⁻ | 280.99311 | 152.8 |

| [M+Na-2H]⁻ | 242.95393 | 147.7 |

| [M]⁺ | 221.97871 | 154.5 |

| [M]⁻ | 221.97981 | 154.5 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The primary amine (-NH₂) group is a key feature that can be identified by its characteristic stretching vibrations. wpmucdn.com

N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.orgopenstax.orglibretexts.org These bands are generally sharper and less intense than the O-H stretching bands of alcohols. libretexts.orgopenstax.org

N-H Bending: The scissoring vibration of the NH₂ group often appears in the range of 1550-1650 cm⁻¹. libretexts.org

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically observed in the 1200-1350 cm⁻¹ region. libretexts.org

Aromatic C-H and C=C Stretching: The spectrum will also display absorptions characteristic of the aromatic isoquinoline ring system, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, these transitions are typically π to π* and n to π* transitions.

The presence of the extended conjugated π-system of the isoquinoline ring, along with the auxochromic amine group and the bromine atom, influences the wavelength of maximum absorption (λ_max). The lone pair of electrons on the nitrogen atom of the amine group can interact with the π-system of the aromatic ring, which can shift the absorption to longer wavelengths (a bathochromic or red shift) compared to the unsubstituted isoquinoline. libretexts.org The study of the UV-Vis spectrum is valuable for understanding the photophysical properties of the compound. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the crystal lattice. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.

While a specific crystal structure for this compound is not publicly available, the principles of the technique can be illustrated by examining a related bromo-substituted heterocyclic compound. For instance, the X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, a complex molecule also featuring a bromine atom on an aromatic system, reveals detailed crystallographic data. chemicalbook.com Such an analysis provides critical information including the crystal system, space group, and unit cell dimensions.

Illustrative Crystallographic Data for a Bromo-Substituted Heterocycle

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.8333(6) |

| b (Å) | 12.8151(6) |

| c (Å) | 17.1798(8) |

| α (°) | 77.317(4) |

| β (°) | 74.147(4) |

| γ (°) | 66.493(5) |

| Volume (ų) | 2280.0(2) |

| Z | 1 |

Note: This data is for a related bromo-substituted compound and serves as an example of the information obtained from X-ray crystallography. chemicalbook.com

The crystal structure not only confirms the covalent framework but also reveals non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the supramolecular chemistry of the compound. chemicalbook.com For this compound, X-ray crystallography would definitively confirm the planar isoquinoline ring system and the positions of the bromo and amine substituents, as well as provide insight into the intermolecular hydrogen bonding facilitated by the amine group.

Combined Spectroscopic Data Analysis for Complex Structure Determination

In the absence of a single crystal suitable for X-ray diffraction, or to complement the solid-state data with information about the molecule's structure in solution, a combination of spectroscopic methods is employed. The synergistic use of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the molecular structure. The structural characterization of newly synthesized isoquinoline derivatives is often accomplished through the combined use of these spectral data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the isoquinoline ring system. The chemical shifts and coupling patterns of these protons would provide information about their relative positions. The presence of the amine group would likely give rise to a broad signal that can be identified by its exchange with deuterium oxide (D₂O). libretexts.org The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, with the carbon atoms attached to the bromine and nitrogen atoms exhibiting characteristic chemical shifts. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected. Primary amines typically show a pair of N-H stretching bands in the region of 3350-3450 cm⁻¹. libretexts.org The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the isoquinoline ring would be observed in the 1450-1680 cm⁻¹ region. researchgate.net The C-Br stretching vibration would be expected at lower wavenumbers.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and elemental composition. For this compound (C₉H₇BrN₂), high-resolution mass spectrometry would confirm the molecular formula with high accuracy. echemi.com The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, alkylamines often undergo a characteristic α-cleavage, where the bond between the carbon atom adjacent to the nitrogen and another carbon atom is broken. libretexts.org

Applications in Materials Science Research

Exploration of Electronic Properties in Organic Materials

Research into isoquinoline (B145761) derivatives has highlighted their potential as fluorophores, with isoquinoline-3-amine derivatives, in particular, exhibiting fluorescent properties. mdpi.com The electronic states and optical properties of the isoquinoline core have been a subject of significant study. mdpi.com The presence of the amino group at the 3-position and the bromine atom at the 6-position on the isoquinoline ring of 6-Bromoisoquinolin-3-amine can modulate the electronic energy levels (HOMO and LUMO) of the molecule. This tuning of the electronic structure is a critical aspect in the development of organic materials for electronic applications.

The amino group generally acts as an electron-donating group, which can increase the highest occupied molecular orbital (HOMO) energy level, while the bromine atom, being a halogen, has an electron-withdrawing inductive effect that can influence the lowest unoccupied molecular orbital (LUMO) energy level. The interplay of these substituents on the aromatic isoquinoline framework can lead to desirable photophysical properties, such as absorption and emission in specific regions of the electromagnetic spectrum. While detailed experimental data on the specific electronic properties of this compound in the context of materials science is not extensively documented in publicly available research, the foundational knowledge of substituted isoquinolines suggests its potential as a building block for creating photoactive and electronically active materials.

Potential in Organic Semiconductor Development

Organic semiconductors are the cornerstone of next-generation flexible and printable electronics. The performance of these materials is intrinsically linked to their molecular structure and the resulting electronic properties. The isoquinoline ring system, being a heteroaromatic structure, can facilitate charge transport, a key requirement for semiconductor materials.